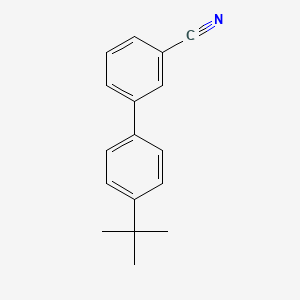

3-(4-t-Butylphenyl)benzonitrile

Description

3-(4-t-Butylphenyl)benzonitrile (CAS: 192699-50-6) is a benzonitrile derivative featuring a tert-butylphenyl substituent at the 3-position of the benzonitrile core. This compound is characterized by its high purity (96%) and is commercially available for research purposes, as noted in the Combi-Blocks catalog . The tert-butyl group confers steric bulk and lipophilicity, which can influence solubility, stability, and intermolecular interactions. For example, derivatives like 3-(ferrocenylmethylamino)benzonitrile (3FMAB) exhibit antioxidant properties , and benzonitrile-containing ligands (e.g., 5FB) interact with biological targets such as estrogen-related receptor alpha .

Properties

IUPAC Name |

3-(4-tert-butylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N/c1-17(2,3)16-9-7-14(8-10-16)15-6-4-5-13(11-15)12-18/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVFGNZQHQXHDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602503 | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192699-50-6 | |

| Record name | 4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192699-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-t-Butylphenyl)benzonitrile can be achieved through several methods. One common approach involves the cyanation of 4-tert-butylbromobenzene using a suitable cyanating agent such as copper(I) cyanide. The reaction typically occurs under reflux conditions in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction yields 3-(4-t-Butylphenyl)benzonitrile with high purity .

Industrial Production Methods

Industrial production of 3-(4-t-Butylphenyl)benzonitrile often involves large-scale cyanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-t-Butylphenyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 3-(4-t-Butylphenyl)benzylamine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.

Major Products Formed

Oxidation: 4-tert-Butylbenzoic acid

Reduction: 3-(4-t-Butylphenyl)benzylamine

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-t-Butylphenyl)benzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-t-Butylphenyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3-(4-t-Butylphenyl)benzonitrile with analogous benzonitrile derivatives, focusing on structural features, synthesis, and functional properties.

Table 1: Structural and Functional Comparison of Benzonitrile Derivatives

Key Comparative Insights

Steric and Electronic Effects :

- The tert-butyl group in 3-(4-t-Butylphenyl)benzonitrile enhances lipophilicity compared to smaller substituents like methoxy (3k) or pyridinyloxy (12). This property may improve membrane permeability in biological applications or modify crystallinity in materials science .

- Electron-withdrawing groups (e.g., trifluoromethyl in 5FB) increase electrophilicity, enhancing interactions with biological targets like ERRα .

Synthetic Accessibility :

- 4-[(4-Methoxyphenyl)thio]benzonitrile (3k) achieves a high yield (90%) via straightforward nucleophilic substitution, whereas analogs like 3FMAB or 5FB likely require multi-step syntheses involving ferrocene coupling or heterocycle formation .

Functional Diversity: Antioxidant Activity: 3FMAB demonstrates radical-scavenging capabilities via electrostatic interactions with DPPH, unlike its isomer 2FMAB, which relies on chemical bonding . Biological Targeting: 5FB’s thiazolidinone moiety enables specific hydrogen bonding with ARG 372 in ERRα, a feature absent in simpler benzonitriles like 3-(4-t-Butylphenyl)benzonitrile .

Commercial and Research Relevance :

- While 3-(4-t-Butylphenyl)benzonitrile remains a research intermediate, derivatives like 5FB and 3FMAB have advanced to biological studies, highlighting the importance of substituent-driven functionalization .

Biological Activity

3-(4-t-Butylphenyl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

3-(4-t-Butylphenyl)benzonitrile features a biphenyl structure with a t-butyl group attached to one of the phenyl rings. This structural configuration is significant as it may influence the compound's interaction with biological targets.

Anticancer Properties

Research has indicated that 3-(4-t-Butylphenyl)benzonitrile exhibits anticancer activity. A study demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism underlying this effect appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| PC-3 (Prostate Cancer) | 12.8 | G1 phase cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, 3-(4-t-Butylphenyl)benzonitrile has been studied for its antimicrobial effects. It has shown activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action in this context may involve disruption of bacterial cell membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The biological activity of 3-(4-t-Butylphenyl)benzonitrile is likely attributed to its ability to interact with specific molecular targets within cells. For instance, it may bind to proteins involved in cell signaling pathways, leading to alterations in gene expression related to apoptosis and cell proliferation.

Interaction with Molecular Targets

- Apoptotic Pathways: The compound activates caspases, which are critical for the execution of apoptosis.

- Cell Cycle Regulation: Inhibition of cyclin-dependent kinases (CDKs) has been observed, contributing to cell cycle arrest.

Study 1: Anticancer Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of 3-(4-t-Butylphenyl)benzonitrile in vivo using xenograft models. Results indicated a significant reduction in tumor volume compared to controls, suggesting strong anticancer potential.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound, revealing that it effectively inhibited biofilm formation in Staphylococcus aureus. This study highlights its potential as a therapeutic agent against biofilm-associated infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.